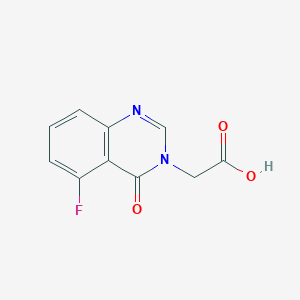
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorine atom at the 5th position, a keto group at the 4th position, and an acetic acid moiety attached to the 3rd position of the quinazolinone ring. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction using chloroacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinazolinone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of functionalized quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, where its unique properties can be leveraged for specific applications.
Mecanismo De Acción
The mechanism of action of (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the keto and acetic acid groups facilitate interactions with active sites. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone: The parent compound without the fluorine and acetic acid groups.
4-Oxo-4H-quinazoline-3-acetic acid: Similar structure but lacks the fluorine atom.
5-Fluoroquinazoline: Contains the fluorine atom but lacks the acetic acid group.
Uniqueness
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid is unique due to the presence of both the fluorine atom and the acetic acid moiety, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the acetic acid group increases its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H7FN2O3 |
|---|---|
Peso molecular |
222.17 g/mol |
Nombre IUPAC |
2-(5-fluoro-4-oxoquinazolin-3-yl)acetic acid |
InChI |
InChI=1S/C10H7FN2O3/c11-6-2-1-3-7-9(6)10(16)13(5-12-7)4-8(14)15/h1-3,5H,4H2,(H,14,15) |
Clave InChI |
LMUPIQHCJGZQFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)C(=O)N(C=N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




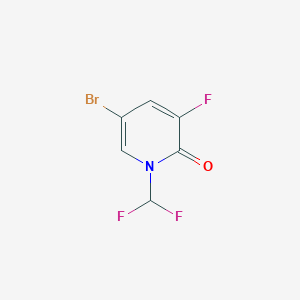
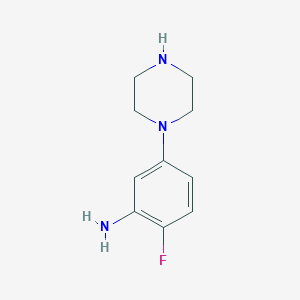

![2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13475530.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)

methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
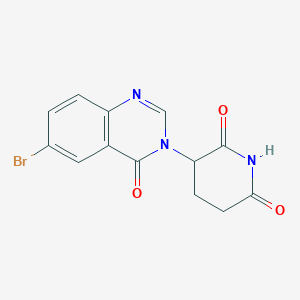

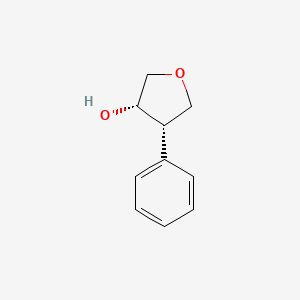
amine hydrochloride](/img/structure/B13475559.png)
![1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13475567.png)
